molecular formula C14H18FNO4 B7895070 a-(Boc-amino)-4-fluoro-3-methylbenzeneacetic acid

a-(Boc-amino)-4-fluoro-3-methylbenzeneacetic acid

Cat. No. B7895070
M. Wt: 283.29 g/mol
InChI Key: MYAQFOPGHYWLAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “a-(Boc-amino)-4-fluoro-3-methylbenzeneacetic acid” is likely a derivative of an amino acid that has been protected with a Boc (tert-butyloxycarbonyl) group . The Boc group is a common protecting group used in organic chemistry, particularly in the synthesis of peptides . It is known for its stability towards most nucleophiles and bases .


Synthesis Analysis

The synthesis of Boc-protected amines and amino acids is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .


Molecular Structure Analysis

The molecular structure of a Boc-protected amino acid involves the amino group of the amino acid being protected by the Boc group . This involves the formation of a carbamate linkage between the nitrogen of the amino group and the carbonyl carbon of the Boc group .


Chemical Reactions Analysis

The Boc group can be removed (deprotected) under acidic conditions . This deprotection process generates tert-butyl cations, which can be scavenged by appropriate reagents to prevent alkylation of nucleophilic substrates . The Boc group is also stable towards most nucleophiles and bases .

Mechanism of Action

The mechanism of Boc protection involves the nucleophilic attack of the amine on a carbonyl site on di-tert-butyl dicarbonate (Boc2O), resulting in tert-butyl carbonate leaving as a leaving group . The tert-butyl carbonate then picks up the proton from the protonated amine, and tert-butyl bicarbonate breaks down into CO2 (gas) and tert-butanol .

Safety and Hazards

Boc-protected amino acids can be harmful if swallowed and can cause skin and eye irritation . They may also cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing when handling these compounds .

Future Directions

The use of Boc-protected amino acids in peptide synthesis is well-established, and recent research has focused on developing more environmentally friendly methods for peptide synthesis . For example, water-based peptide synthesis methods have been developed that utilize water-dispersible Boc-amino acids . These methods offer many advantages in terms of reaction efficiency and environmental impact .

properties

IUPAC Name

2-(4-fluoro-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4/c1-8-7-9(5-6-10(8)15)11(12(17)18)16-13(19)20-14(2,3)4/h5-7,11H,1-4H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYAQFOPGHYWLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C(=O)O)NC(=O)OC(C)(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

a-(Boc-amino)-4-fluoro-3-methylbenzeneacetic acid

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